molecular formula C22H22Cl3F3N4O B2749956 [8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decan-4-yl]-(2,4-dichlorophenyl)methanone CAS No. 338792-88-4

[8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decan-4-yl]-(2,4-dichlorophenyl)methanone

Cat. No.: B2749956
CAS No.: 338792-88-4
M. Wt: 521.79
InChI Key: VNBMFOKLLQKRLY-UHFFFAOYSA-N
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Description

The compound [8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decan-4-yl]-(2,4-dichlorophenyl)methanone is a complex organic molecule characterized by its unique spirocyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decan-4-yl]-(2,4-dichlorophenyl)methanone involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.

    Spirocyclic Core Formation: The spirocyclic core is formed by reacting the pyridine derivative with a suitable diamine under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the spirocyclic intermediate with 2,4-dichlorobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decan-4-yl]-(2,4-dichlorophenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

[8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decan-4-yl]-(2,4-dichlorophenyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical structure and reactivity.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decan-4-yl]-(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione}
  • {3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride}

Uniqueness

[8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decan-4-yl]-(2,4-dichlorophenyl)methanone: stands out due to its spirocyclic structure and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis highlight its significance in scientific research.

Properties

IUPAC Name

[8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decan-4-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl3F3N4O/c1-20(2)12-32(19(33)15-4-3-14(23)10-16(15)24)21(30-20)5-7-31(8-6-21)18-17(25)9-13(11-29-18)22(26,27)28/h3-4,9-11,30H,5-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBMFOKLLQKRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2(N1)CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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